molecular formula C26H25N3O2S B11120537 [4-(2-Ethoxyphenyl)piperazin-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone

[4-(2-Ethoxyphenyl)piperazin-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone

Cat. No.: B11120537
M. Wt: 443.6 g/mol
InChI Key: HICCVOGWTQPKJE-UHFFFAOYSA-N
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Description

4-[4-(2-ETHOXYPHENYL)PIPERAZINE-1-CARBONYL]-2-(THIOPHEN-2-YL)QUINOLINE is a complex organic compound that features a quinoline core substituted with a thiophene ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-ETHOXYPHENYL)PIPERAZINE-1-CARBONYL]-2-(THIOPHEN-2-YL)QUINOLINE typically involves multi-step organic reactions. One common route includes:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction using a boronic acid derivative of thiophene.

    Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a nucleophilic substitution reaction, where the piperazine reacts with an appropriate electrophile.

    Final Coupling: The final step involves coupling the ethoxyphenyl group to the piperazine moiety using a carbonylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-[4-(2-ETHOXYPHENYL)PIPERAZINE-1-CARBONYL]-2-(THIOPHEN-2-YL)QUINOLINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-[4-(2-ETHOXYPHENYL)PIPERAZINE-1-CARBONYL]-2-(THIOPHEN-2-YL)QUINOLINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, while the piperazine moiety can enhance binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-2-(THIOPHEN-2-YL)QUINOLINE
  • 4-[4-(2-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(THIOPHEN-2-YL)QUINOLINE

Uniqueness

4-[4-(2-ETHOXYPHENYL)PIPERAZINE-1-CARBONYL]-2-(THIOPHEN-2-YL)QUINOLINE is unique due to the presence of the ethoxy group, which can influence its electronic properties and biological activity. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C26H25N3O2S

Molecular Weight

443.6 g/mol

IUPAC Name

[4-(2-ethoxyphenyl)piperazin-1-yl]-(2-thiophen-2-ylquinolin-4-yl)methanone

InChI

InChI=1S/C26H25N3O2S/c1-2-31-24-11-6-5-10-23(24)28-13-15-29(16-14-28)26(30)20-18-22(25-12-7-17-32-25)27-21-9-4-3-8-19(20)21/h3-12,17-18H,2,13-16H2,1H3

InChI Key

HICCVOGWTQPKJE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5

Origin of Product

United States

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